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Cat. No.: B1670215 Get Quote

Technical Support Center: Delavirdine Mesylate
Pharmacokinetics
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the impact of food on the absorption and pharmacokinetics of Delavirdine
Mesylate.

Frequently Asked Questions (FAQs)
Q1: What is the overall impact of food on the absorption of Delavirdine Mesylate?

A1: The co-administration of Delavirdine Mesylate with food can lead to a decrease in the rate

of absorption, as indicated by a lower maximum plasma concentration (Cmax).[1][2] However,

the overall extent of absorption, measured by the area under the concentration-time curve

(AUC), is not significantly affected at steady-state.[1][3] Therefore, Delavirdine Mesylate can

be administered with or without food.[4][5]

Q2: How does a high-fat meal specifically affect the pharmacokinetics of a single dose of

Delavirdine Mesylate?

A2: A single-dose study in healthy volunteers demonstrated that a high-fat meal (874 kcal, 57 g

fat) significantly decreased the Cmax of Delavirdine by approximately 60% and reduced the
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AUC by about 26% compared to administration in a fasted state.

Q3: What are the observed effects of food on the steady-state pharmacokinetics of Delavirdine
Mesylate in HIV-infected patients?

A3: In a multiple-dose, crossover study involving HIV-1 infected patients, administering

Delavirdine with food resulted in an approximate 25% reduction in the geometric mean Cmax.

[6] However, the systemic exposure (AUC) was not significantly altered.[1] Another study in

stable HIV-1 infected patients receiving a 400mg dose every 8 hours showed a significant

decrease in Cmax from 29.6 µM (fasted) to 23.0 µM (with food), while the minimum

concentration (Cmin) and oral clearance were not significantly different between the two

conditions.[2]

Q4: My experiment shows a significant decrease in Delavirdine absorption with food. What are

the potential reasons?

A4: Several factors could contribute to this observation. Firstly, the type of meal used in your

experiment is crucial. High-fat meals, in particular, have been shown to have a more

pronounced effect on reducing the rate of Delavirdine absorption. Secondly, the timing of the

meal in relation to drug administration can influence the outcome. Lastly, the pH of the gastric

environment plays a role in Delavirdine's solubility and absorption.[3][7] Achlorhydria (absence

of stomach acid) can reduce absorption, and in such cases, administration with an acidic

beverage like orange or cranberry juice is advised.[5]

Q5: Are there any known drug-food interactions that go beyond general meal effects?

A5: While the primary interaction is with meals in general, it is important to consider the

composition of the food. For instance, grapefruit juice is a known inhibitor of the CYP3A4

enzyme, which is involved in Delavirdine's metabolism.[8][9] Co-administration with grapefruit

juice could potentially increase Delavirdine plasma concentrations.

Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Delavirdine Mesylate
when administered with and without food, based on available clinical data.
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Table 1: Single-Dose Pharmacokinetics of Delavirdine Mesylate with a High-Fat Meal in

Healthy Volunteers

Parameter Fasted State With High-Fat Meal % Change

Cmax - - ↓ 60%

AUC - - ↓ 26%

Data from a single-dose study.

Table 2: Steady-State Pharmacokinetics of Delavirdine Mesylate (400 mg every 8 hours) with

Food in HIV-1 Infected Patients

Parameter
Fasted State
(Treatment A)

With Food
(Treatment B)

p-value

Cmax (µM) 29.6 ± 13.6 23.0 ± 8.61 0.037

Cmin (µM) 9.45 ± 6.7 11.2 ± 9.2 > 0.05

Oral Clearance (L/h) 17.8 ± 41.6 18.5 ± 39.0 > 0.05

Data from a randomized, crossover study where patients received two 14-day treatments.[2]

Experimental Protocols
This section provides a detailed methodology for conducting a food-effect bioavailability study

for an oral drug like Delavirdine Mesylate, based on FDA guidelines.[6][10]

Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of

absorption of Delavirdine Mesylate.

Study Design:

Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.

[6]
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Population: Healthy adult volunteers.

Treatments:

Treatment A (Fasted): Single oral dose of Delavirdine Mesylate administered after an

overnight fast of at least 10 hours.

Treatment B (Fed): Single oral dose of Delavirdine Mesylate administered 30 minutes

after the start of a standardized high-fat, high-calorie meal.

Washout Period: An adequate washout period (typically at least 5 half-lives of the drug)

between the two treatment periods.

Standardized High-Fat, High-Calorie Meal:

Composition: Approximately 800 to 1000 kcal.

Fat Content: Approximately 50% of total calories from fat.

Protein Content: Approximately 150 kcal.

Carbohydrate Content: Approximately 250 kcal.

Procedure:

Screening: Screen healthy volunteers to ensure they meet the inclusion/exclusion criteria.

Randomization: Randomly assign subjects to one of the two treatment sequences (A then B,

or B then A).

Dosing (Treatment A - Fasted): After an overnight fast, administer a single dose of

Delavirdine Mesylate with a standard volume of water (e.g., 240 mL). Subjects should

continue to fast for at least 4 hours post-dose.

Dosing (Treatment B - Fed): After an overnight fast, subjects will consume the standardized

high-fat meal within 30 minutes. The Delavirdine Mesylate dose is administered with a

standard volume of water 30 minutes after the start of the meal.
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Blood Sampling: Collect serial blood samples at predefined time points before and after

dosing to characterize the pharmacokinetic profile. Suggested time points: 0 (pre-dose), 0.5,

1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

Sample Processing: Process blood samples to separate plasma and store frozen at -20°C or

below until analysis.

Bioanalysis: Quantify Delavirdine concentrations in plasma samples using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with

fluorescence detection.[11][12]

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area

Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum

Concentration) for each subject in each treatment period.

Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters

between the fed and fasted states.
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Figure 1. Experimental workflow for a food-effect bioavailability study.
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Figure 2. Factors influencing Delavirdine absorption in the presence of food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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